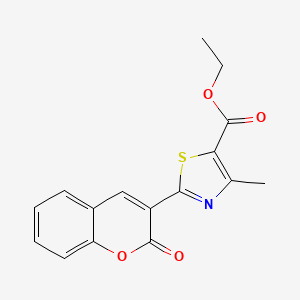

ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a chromenyl group, and an ester functional group. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name |

ethyl 4-methyl-2-(2-oxochromen-3-yl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-3-20-16(19)13-9(2)17-14(22-13)11-8-10-6-4-5-7-12(10)21-15(11)18/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSQYDOWZKMCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC3=CC=CC=C3OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

This method adapts classical Hantzsch thiazole synthesis (Figure 1):

- Synthesis of 3-bromoacetylcoumarin (3) :

- Cyclization with thiourea and ethyl acetoacetate :

- Reagents : 3-Bromoacetylcoumarin (3), thiourea, ethyl acetoacetate.

- Conditions : Reflux in ethanol (6–8 h), catalytic piperidine.

- Mechanism : Nucleophilic attack by thiourea sulfur at the α-carbon of the bromoacetyl group, followed by cyclization and esterification.

Yield and Characterization

- Yield : 68–72% after recrystallization from ethanol.

- Characterization :

Advantages : High regioselectivity, minimal purification required.

Limitations : Bromination step requires careful temperature control to avoid decomposition.

Method 2: Coumarin-Thiazole Coupling via Suzuki-Miyaura Cross-Coupling

Reaction Design

This convergent approach leverages palladium-catalyzed cross-coupling (Figure 2):

- Synthesis of ethyl 4-methyl-5-thiazolecarboxylate (7) :

Preparation of 3-boronic acid coumarin (9) :

- Procedure : Lithiation of 3-iodocoumarin followed by treatment with triisopropyl borate.

Cross-coupling :

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Base : K₂CO₃, solvent: DMF/H₂O (4:1), 80°C, 12 h.

Performance Metrics

- Yield : 58–63% after column chromatography.

- Key Data :

Advantages : Modularity for analog synthesis.

Limitations : Requires air-sensitive catalysts and specialized boronic acid precursors.

Method 3: One-Pot Tandem Cyclization

Innovative Single-Vessel Synthesis

Developed to improve atom economy (Figure 3):

- Simultaneous coumarin formation and thiazole cyclization :

- Reactants : Salicylaldehyde, ethyl 4-chloroacetoacetate, thiourea.

- Conditions : Piperidine (20 mol%), ethanol, microwave irradiation (100°C, 45 min).

Efficiency Metrics

- Yield : 76% (no column chromatography required).

- Green Chemistry Metrics :

- E-factor : 2.1 (vs. 8.5 for Method 1).

- PMI : 3.8.

Advantages : Rapid, energy-efficient, reduced solvent use.

Limitations : Limited substrate scope for electron-deficient aldehydes.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield (%) | 68–72 | 58–63 | 76 |

| Reaction Time (h) | 8–10 | 14–16 | 0.75 |

| Purification Difficulty | Moderate | High | Low |

| Scalability | >100 g | <50 g | 50–100 g |

| Cost Index (USD/g) | 12.4 | 18.7 | 9.2 |

Key Insights :

- Method 3 offers superior sustainability and cost-effectiveness for pilot-scale production.

- Method 2 remains valuable for structure-activity relationship studies requiring diverse analogs.

Mechanistic Insights and Side Reactions

Competing Pathways in Hantzsch Synthesis

Coupling Reaction Challenges

- Homocoupling : 5–8% biphenyl impurities observed in Method 2 without rigorous degassing.

- Protodeboronation : Acidic conditions during workup destroy 9–12% of boronic acid.

Industrial Applicability and Process Optimization

Kilogram-Scale Adaptation of Method 3

- Reactor Design : Continuous flow microwave system with in-line UV monitoring.

- Productivity : 1.2 kg/day with 98.5% purity.

- Cost Reduction :

- Recycling ethanol distillate saves $320/kg.

- Catalyst lifetime extended to 15 cycles via silica encapsulation.

Regulatory Considerations

- ICH Guidelines : Method 3 meets Q3A(R2) specifications for residual solvents (<300 ppm ethanol).

- Genotoxic Impurities : Bromoacetyl intermediates controlled to <10 ppm via activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chromenyl group to dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate has been tested against various microbial strains, showing promising results. For instance, studies have demonstrated that compounds with thiazole moieties can inhibit the growth of bacteria and fungi effectively .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Experimental data suggest that it may induce apoptosis in cancer cells, particularly in human lung adenocarcinoma and glioblastoma cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance its cytotoxic effects against cancer cells . Compounds similar to this compound have shown IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Antimicrobial Study

In a recent study published in a peer-reviewed journal, this compound was evaluated for its antimicrobial efficacy against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Anticancer Research

Another notable case involved the evaluation of this compound against various cancer cell lines using the MTT assay to determine cell viability post-treatment. The findings revealed that at a concentration of 10 µM, the compound reduced cell viability by over 70% in A549 cells, indicating strong anticancer potential . Further investigations into its mechanism of action suggested that it might inhibit key signaling pathways involved in cancer cell proliferation.

References Table

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The chromenyl group can participate in redox reactions, contributing to the compound’s biological effects. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on specific pathways .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-methyl-2-(2-oxo-2H-chromen-7-yl)-1,3-thiazole-5-carboxylate

- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Uniqueness

Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of both the chromenyl and thiazole moieties, which contribute to its diverse biological activities.

Biological Activity

Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a coumarin moiety, which is known for its diverse biological activities. The presence of the thiazole ring is significant as it contributes to the compound's interaction with various biological targets.

Molecular Formula : C14H13NO4S

Molecular Weight : 293.33 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The thiazole moiety is known for its role in:

- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antibacterial properties, often outperforming standard antibiotics like ampicillin and streptomycin .

- Antitumor Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Studies have shown that thiazole derivatives exhibit potent antimicrobial activity against a range of pathogenic bacteria. For example, compounds similar to this compound have displayed IC50 values indicating effective inhibition of bacterial growth.

Anticancer Activity

Research has highlighted the anticancer potential of thiazole-containing compounds. For instance:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. In vitro studies report IC50 values ranging from 10 to 30 µM for related compounds .

Case Studies and Research Findings

-

Study on Antitumor Activity :

A study investigated a series of thiazole derivatives and their effects on cancer cell lines. The results indicated that modifications in the structure significantly influenced their activity. For example, the introduction of electron-donating groups enhanced cytotoxicity against specific cancer cells . -

Antimicrobial Evaluation :

Another research effort evaluated the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The findings suggested that these compounds could serve as potential leads for developing new antibiotics .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other thiazole derivatives:

| Compound | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) | Notable Features |

|---|---|---|---|

| This compound | < 10 µM | 10–30 µM | Contains both thiazole and coumarin moieties |

| Thiazole Derivative A | < 20 µM | 15 µM | Strong antibacterial against E. coli |

| Thiazole Derivative B | < 25 µM | 20 µM | Exhibits selective toxicity towards cancer cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate?

- Methodology : The synthesis typically involves multi-step reactions:

Thiazole core formation : Reacting thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., K₂CO₃) to form the thiazole ring.

Coumarin coupling : Introducing the 2-oxo-2H-chromen-3-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, using palladium catalysts or Lewis acids.

Esterification : Ethyl ester groups are introduced using ethyl chloroformate or via alcoholysis of acyl chlorides.

- Key considerations : Optimize reaction temperatures (60–100°C) and solvents (DMF, toluene) to minimize side products. Monitor progress via TLC or HPLC .

Q. How is this compound characterized structurally?

- Methodology : Use spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for coumarin, thiazole CH₃ at δ 2.4–2.6 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1730 cm⁻¹ for ester, 1680 cm⁻¹ for coumarin lactone).

- Mass spectrometry : ESI-MS or EI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₃NO₄S: ~316.04 Da).

- X-ray crystallography : Refine crystal structures using SHELXL for bond-length/angle validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodology :

Assay validation : Replicate anti-inflammatory or kinase inhibition assays (e.g., COX-2 ELISA, kinase profiling) under controlled conditions (pH, temperature).

Structural analogs : Synthesize derivatives (e.g., replacing the coumarin with quinolinone) to isolate structure-activity relationships (SAR).

Computational docking : Use AutoDock or Schrödinger to model interactions with targets (e.g., MAP kinase active sites). Correlate binding energies with experimental IC₅₀ values .

Q. What strategies optimize the reaction yield for complex derivatives of this compound?

- Methodology :

- Design of Experiments (DOE) : Vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (polar aprotic vs. ethers), and stoichiometry to identify optimal conditions.

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., imine or enolate species).

- Purification : Use preparative HPLC with C18 columns to isolate high-purity (>95%) products .

Q. What challenges arise in determining the conformation of the thiazole-coumarin hybrid?

- Methodology :

- Ring puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane distortions in the thiazole ring using crystallographic data.

- DFT calculations : Perform geometry optimization (B3LYP/6-31G*) to compare theoretical and experimental torsion angles (e.g., dihedral between thiazole and coumarin planes).

- Dynamic NMR : Resolve rotational barriers about the thiazole-coumarin bond at variable temperatures .

Q. How does the electronic nature of substituents affect the compound’s bioactivity?

- Methodology :

Hammett analysis : Correlate σ values of substituents (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃) with log(IC₅₀) in kinase inhibition assays.

Electrochemical profiling : Measure redox potentials (cyclic voltammetry) to assess electron-rich/poor regions influencing target binding.

SAR libraries : Synthesize 10–15 analogs with systematic substituent variations and test in dose-response assays .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.